molecular formula C17H19NO2 B14327968 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one CAS No. 108976-12-1

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B14327968
CAS No.: 108976-12-1
M. Wt: 269.34 g/mol
InChI Key: FAQNMSUSCRHMSF-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one is an organic compound that features a benzyl group, a methylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of 4-methoxyphenylacetone with benzylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetanisole: An aromatic compound with a similar methoxyphenyl group.

    Benzylamine: Contains a benzyl group and an amino group, similar to the benzylmethylamino group in the target compound.

    Methoxyphenylacetone: Shares the methoxyphenyl group and is a precursor in the synthesis of the target compound.

Uniqueness

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

108976-12-1

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C17H19NO2/c1-18(12-14-6-4-3-5-7-14)13-17(19)15-8-10-16(20-2)11-9-15/h3-11H,12-13H2,1-2H3

InChI Key

FAQNMSUSCRHMSF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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